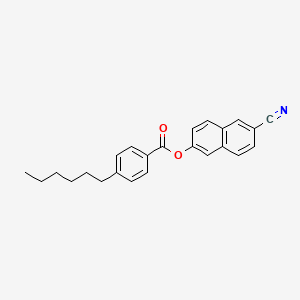
(6-cyanonaphthalen-2-yl) 4-hexylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate is an organic compound with the molecular formula C24H23NO2 This compound is characterized by the presence of a naphthalene ring substituted with a cyano group at the 6-position and a benzoate ester group at the 4-position, which is further substituted with a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-hexylbenzoate typically involves the esterification of 6-cyanonaphthalene-2-ol with 4-hexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological systems and interactions, particularly in the development of fluorescent probes and sensors.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-hexylbenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as proteins or nucleic acids, influencing their function and activity. The cyano group and aromatic rings can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Cyanonaphthalen-2-yl) 4-butylbenzoate: Similar structure with a shorter alkyl chain.
(6-Cyanonaphthalen-2-yl) 4-octylbenzoate: Similar structure with a longer alkyl chain.
(6-Cyanonaphthalen-2-yl) 4-methylbenzoate: Similar structure with a methyl group instead of a hexyl chain.
Uniqueness
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate is unique due to its specific combination of functional groups and structural features. The hexyl chain provides a balance between hydrophobicity and flexibility, making it suitable for various applications. Additionally, the presence of both a cyano group and a benzoate ester group allows for diverse chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
58573-86-7 |
|---|---|
Molekularformel |
C24H23NO2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(6-cyanonaphthalen-2-yl) 4-hexylbenzoate |
InChI |
InChI=1S/C24H23NO2/c1-2-3-4-5-6-18-7-10-20(11-8-18)24(26)27-23-14-13-21-15-19(17-25)9-12-22(21)16-23/h7-16H,2-6H2,1H3 |
InChI-Schlüssel |
PHJZRHBQCXCNAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


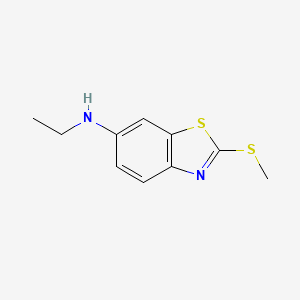
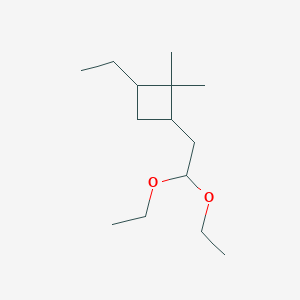
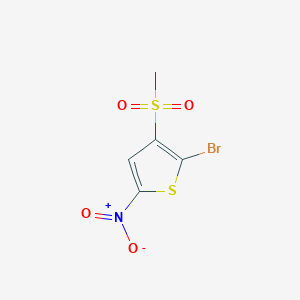
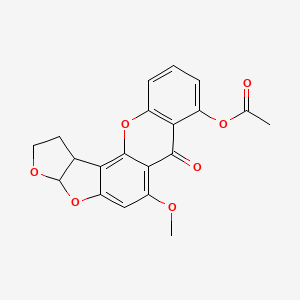

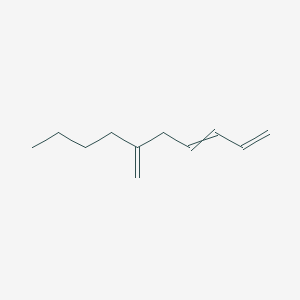
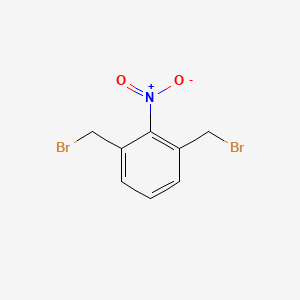

![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
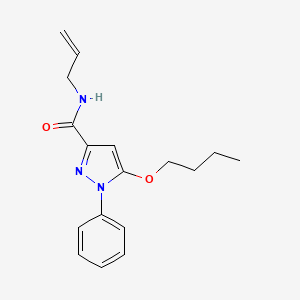

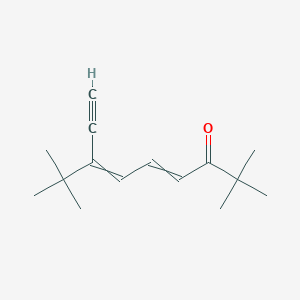

![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
